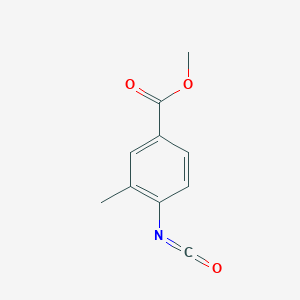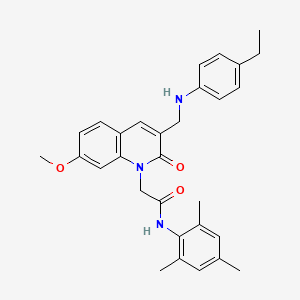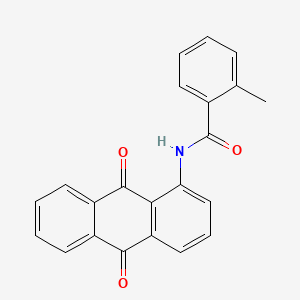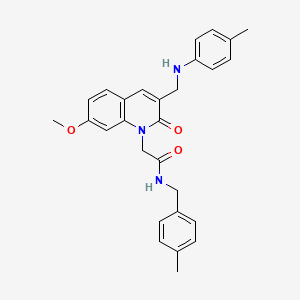![molecular formula C22H22N6O2 B2953207 N-(3-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946290-24-0](/img/structure/B2953207.png)
N-(3-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to the class of pyrazolopyrimidines. Pyrazolopyrimidines are a type of heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a pyrimidine ring. The presence of morpholine (a common bioisostere in drug molecules) and methoxyphenyl groups may contribute to the compound’s potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with a morpholin-4-yl group at the 6-position, a phenyl group at the 1-position, and a methoxyphenyl group attached via an amine at the 3-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine group, which could act as a nucleophile or base, and the aromatic rings, which could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine and methoxyphenyl groups could increase its polarity and potentially its solubility in polar solvents .科学的研究の応用
Imaging of LRRK2 Enzyme in Parkinson's Disease : A study by Wang et al. (2017) involved the synthesis of a related compound, HG-10-102-01, and its precursor for potential use as a PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This research underscores the compound's utility in neuroimaging and its potential role in diagnosing and understanding neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Synthesis of Novel Pyrimidine Derivatives : Ho and Suen (2013) synthesized a series of novel compounds incorporating a pyrimidine moiety, similar in structure to the query compound. These derivatives were obtained via intramolecular cyclization, showcasing the compound's versatility in heterocyclic synthesis (Ho & Suen, 2013).
Antifungal Effects : Research by Jafar et al. (2017) involved synthesizing compounds related to the query chemical, demonstrating significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. This indicates the potential of such compounds in developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Treatment of Children's Bronchial Pneumonia : A 2022 study by Ding and Zhong focused on a compound synthesized using a material structurally similar to the query chemical. This compound was evaluated for its efficacy in treating children's bronchial pneumonia, highlighting its potential therapeutic application in respiratory diseases (Ding & Zhong, 2022).
Psoriasis Treatment : Zhu et al. (2020) identified a series of derivatives of pyrrolo[2,3-d]pyrimidin-4-amine, structurally similar to the query compound, as potent NF-κB inducing kinase (NIK) inhibitors. These were found effective in treating psoriasis in a mouse model, illustrating the compound's potential in dermatological applications (Zhu et al., 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-methoxyphenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-29-18-9-5-6-16(14-18)24-20-19-15-23-28(17-7-3-2-4-8-17)21(19)26-22(25-20)27-10-12-30-13-11-27/h2-9,14-15H,10-13H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGUUVZZECJKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

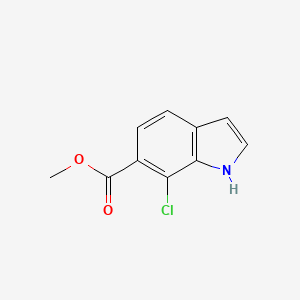
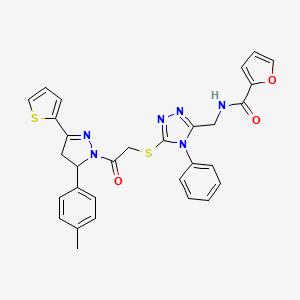
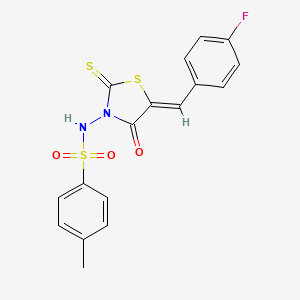
![(E)-ethyl 5-(4-methoxyphenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2953129.png)
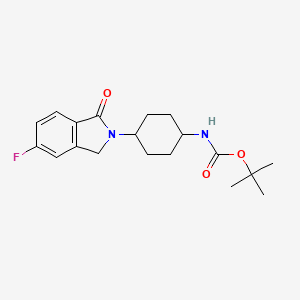
![8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2953131.png)
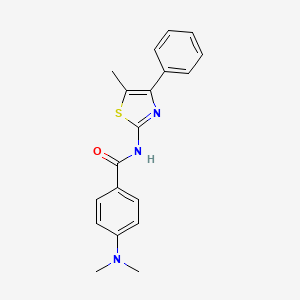
![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2953138.png)
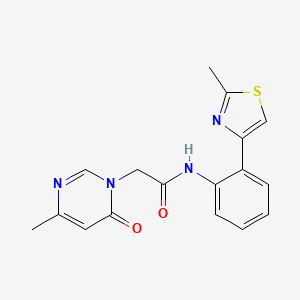
![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]propanamide](/img/structure/B2953141.png)
